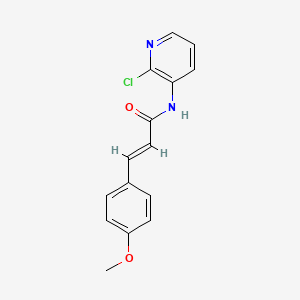
(E)-N-(2-chloropyridin-3-yl)-3-(4-methoxyphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(2-chloropyridin-3-yl)-3-(4-methoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a double bond conjugated with an amide group. This compound features a pyridine ring substituted with a chlorine atom at the 2-position and a methoxyphenyl group at the 4-position of the prop-2-enamide chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-chloropyridin-3-yl)-3-(4-methoxyphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: 2-chloropyridine, 4-methoxybenzaldehyde, and an appropriate amide source.
Condensation Reaction: The 4-methoxybenzaldehyde undergoes a condensation reaction with the amide source to form the intermediate 3-(4-methoxyphenyl)prop-2-enamide.
Coupling Reaction: The intermediate is then coupled with 2-chloropyridine under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-(2-chloropyridin-3-yl)-3-(4-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated amides.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of saturated amides.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
(E)-N-(2-chloropyridin-3-yl)-3-(4-methoxyphenyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (E)-N-(2-chloropyridin-3-yl)-3-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-N-(2-chloropyridin-3-yl)-3-phenylprop-2-enamide: Lacks the methoxy group on the phenyl ring.
(E)-N-(2-chloropyridin-3-yl)-3-(4-hydroxyphenyl)prop-2-enamide: Contains a hydroxyl group instead of a methoxy group.
(E)-N-(2-chloropyridin-3-yl)-3-(4-fluorophenyl)prop-2-enamide: Contains a fluorine atom instead of a methoxy group.
Uniqueness
(E)-N-(2-chloropyridin-3-yl)-3-(4-methoxyphenyl)prop-2-enamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Propriétés
Numéro CAS |
487037-57-0 |
|---|---|
Formule moléculaire |
C15H13ClN2O2 |
Poids moléculaire |
288.73 g/mol |
Nom IUPAC |
(E)-N-(2-chloropyridin-3-yl)-3-(4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C15H13ClN2O2/c1-20-12-7-4-11(5-8-12)6-9-14(19)18-13-3-2-10-17-15(13)16/h2-10H,1H3,(H,18,19)/b9-6+ |
Clé InChI |
KASIMPUJXPLDTK-RMKNXTFCSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=C(N=CC=C2)Cl |
SMILES canonique |
COC1=CC=C(C=C1)C=CC(=O)NC2=C(N=CC=C2)Cl |
Solubilité |
8.9 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




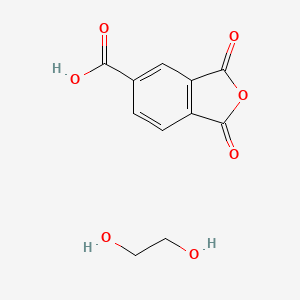
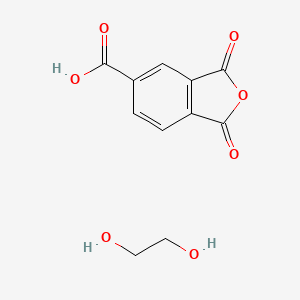

![Methyl 3-[(3-methoxy-2-methyl-3-oxopropyl)-methylamino]-2-methylpropanoate](/img/structure/B14150275.png)

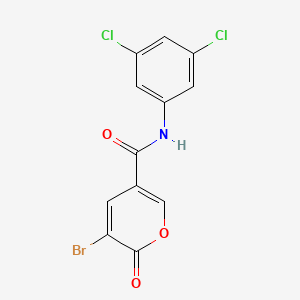

![N~1~-{4-[(tert-Butylcarbamoyl)(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl}-N~2~-(quinoline-2-carbonyl)aspartamide](/img/structure/B14150306.png)

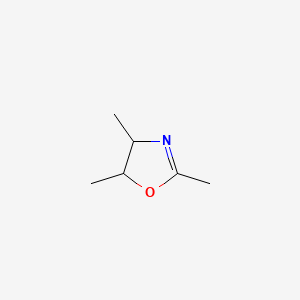
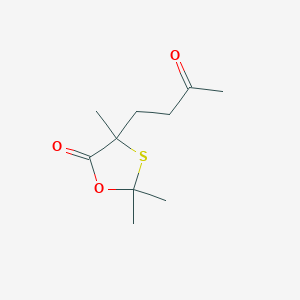
![2-methyl-3-({(E)-[4-(propan-2-yl)phenyl]methylidene}amino)quinazolin-4(3H)-one](/img/structure/B14150328.png)
